molecular formula C9H13NO3 B13406716 (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate

(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate

Cat. No.: B13406716
M. Wt: 183.20 g/mol
InChI Key: NEJBWENICROWTO-JGVFFNPUSA-N
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Description

(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate is a chemical compound with a unique structure that includes a cyclopentene ring substituted with an acetamido group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentene derivative with an acetamido group and a carboxylate ester. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate: can be compared with other cyclopentene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both acetamido and ester groups. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl (1R,4S)-4-acetamidocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m0/s1

InChI Key

NEJBWENICROWTO-JGVFFNPUSA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](C=C1)C(=O)OC

Canonical SMILES

CC(=O)NC1CC(C=C1)C(=O)OC

Origin of Product

United States

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